4-cyclopropyl-1H-pyrazole hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

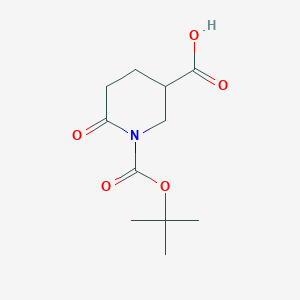

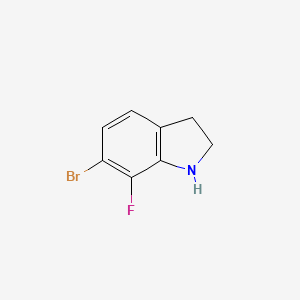

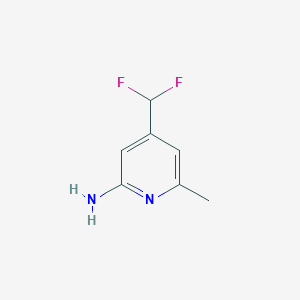

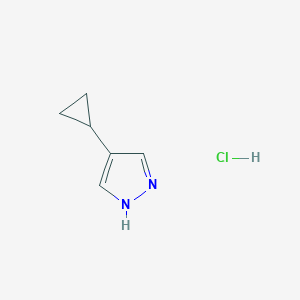

4-cyclopropyl-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C6H9ClN2 . It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered aromatic ring with two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of 4-cyclopropyl-1H-pyrazole hydrochloride consists of a five-membered aromatic ring with two adjacent nitrogen atoms, one of which is a pyrrole-type (proton donor) and the other a pyridine-type (proton acceptor) . The cyclopropyl group is attached to the fourth carbon of the pyrazole ring .Chemical Reactions Analysis

Pyrazole derivatives, including 4-cyclopropyl-1H-pyrazole hydrochloride, can undergo various chemical reactions due to the presence of the reactive pyrazole ring. These reactions can lead to structurally diverse pyrazole derivatives, which are valuable in biological, physical-chemical, material science, and industrial fields .科学的研究の応用

Synthesis Techniques and Chemical Properties Efficient synthesis methods and chemical properties of 4-cyclopropyl-1H-pyrazole derivatives have been extensively studied due to their significance in medicinal chemistry. For example, one study reported a divergent synthesis approach for fully substituted 1H-pyrazoles and isoxazoles from cyclopropyl oximes, showcasing the chemical versatility of cyclopropyl-containing compounds (Wang et al., 2008). Another research focused on the direct N-cyclopropylation of cyclic amides and azoles, highlighting the importance of cyclopropane structures in pharmaceuticals due to their unique spatial, electronic features, and high metabolic stability (Gagnon et al., 2007).

Reactivity and Applications in Organic Synthesis The reactivity of 4-cyclopropyl-1H-pyrazole derivatives in organic synthesis, including cyclopropanation reactions and their applications in creating complex molecular structures, is of particular interest. For instance, one study explored the reactivity of 5-aminopyrazoles bearing a cyclopropyl group at the C3-position in palladium-catalyzed direct C4-arylations, demonstrating the potential for constructing tricyclic compounds through intramolecular reactions (Sidhom et al., 2018). Similarly, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation from cyclocondensation reactions shows the efficiency of modern synthetic methodologies in producing pyrazole derivatives with potential bioactivity (Machado et al., 2011).

Antifungal and Anticancer Potential The biological activities of 4-cyclopropyl-1H-pyrazole derivatives, particularly their antifungal and anticancer properties, are a significant area of research. The synthesis and antifungal activity evaluation of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives against Candida albicans highlight the potential therapeutic applications of these compounds (Maruoka et al., 2008). Moreover, new pyrazole derivatives have been designed as cell cycle kinase inhibitors, with some showing promising anticancer activities in preliminary studies (Nițulescu et al., 2015).

将来の方向性

Pyrazole derivatives, including 4-cyclopropyl-1H-pyrazole hydrochloride, continue to be a focus of research due to their proven applicability and versatility as synthetic intermediates in various fields . Future research will likely continue to explore new and improved methods for synthesizing these compounds, as well as investigating their potential applications in areas such as medicinal chemistry, material science, and industrial chemistry .

特性

IUPAC Name |

4-cyclopropyl-1H-pyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c1-2-5(1)6-3-7-8-4-6;/h3-5H,1-2H2,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFRPQHMYNGGOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CNN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopropyl-1H-pyrazole hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B6591871.png)